Potency Differential: FAAH-IN-5 IC50 of 10.5 nM Offers a Middle Ground Between Ultra-Potent and Less Potent Inhibitors
FAAH-IN-5 exhibits an IC50 of 10.5 nM for FAAH inhibition . This places its potency between the ultra-potent inhibitors URB597 (IC50 = 4.6 nM) and PF-04457845 (IC50 = 7.2 nM) [1], and the significantly less potent clinical candidate JNJ-42165279 (IC50 = 70 nM for hFAAH) . For researchers, this represents a distinct potency window that may be advantageous for specific experimental designs where maximal inhibition is not desired or where a more moderate effect is needed to avoid confounding off-target activities.
| Evidence Dimension | Potency against human FAAH |
|---|---|
| Target Compound Data | IC50 = 10.5 nM |
| Comparator Or Baseline | URB597: IC50 = 4.6 nM; PF-04457845: IC50 = 7.2 nM; JNJ-42165279: IC50 = 70 nM |
| Quantified Difference | 2.3-fold less potent than URB597; 1.5-fold less potent than PF-04457845; 6.7-fold more potent than JNJ-42165279 |
| Conditions | In vitro enzyme inhibition assay (specific assay details not provided in source material) |
Why This Matters
This data allows scientists to select an inhibitor with a precise potency for their assay, avoiding the potential for complete enzyme saturation seen with sub-nanomolar inhibitors.
- [1] Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. View Source
